molecular formula C7H5BrO2 B158676 3-Bromo-2-hydroxybenzaldehyde CAS No. 1829-34-1

3-Bromo-2-hydroxybenzaldehyde

Cat. No. B158676
CAS RN: 1829-34-1
M. Wt: 201.02 g/mol
InChI Key: STBGLXMINLWCNL-UHFFFAOYSA-N
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Description

Enantioselective Synthesis Analysis

The synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes has been achieved through a novel one-pot allylboration-Heck reaction. This method has been further refined to include chiral Brønsted acid catalyzed allylation, resulting in high enantioselectivity and excellent yields, demonstrating the potential for creating building blocks for more complex molecular structures .

Molecular Structure Analysis

A new hydrazone compound synthesized from 3-bromo-2

Scientific Research Applications

  • Gas Chromatography Analysis :

    • 3-Bromo-2-hydroxybenzaldehyde has been analyzed using gas chromatography, showing its potential for precise and accurate measurement in various applications. This method is highlighted for its simplicity, speed, and precision Shi Jie, 2000.
  • Formation and Synthesis :

    • Research has uncovered unexpected formation patterns of 3-Bromo-2-hydroxybenzaldehyde during the bromination of 3-hydroxybenzaldehyde, leading to various derivatives. This finding is crucial for understanding its chemical behavior and potential synthetic applications W. V. Otterlo et al., 2004.
    • Improvements in the synthesis process of 3-Bromo-2-hydroxybenzaldehyde have been developed, using p-hydroxybenzaldehyde as a raw material, which offers a more environmentally friendly and efficient method Zhang Song-pei, 2009.
  • Chemical Analysis and Identification :

    • Studies have provided insights into the chemical structure and identification of various derivatives of 3-Bromo-2-hydroxybenzaldehyde, which is important for its application in complex molecular synthesis R. Blasco et al., 2017.
  • Analytical and Environmental Applications :

    • A Schiff base ionophore synthesized from 3-Bromo-2-hydroxybenzaldehyde has been used to preconcentrate trace amounts of copper(II) ions in water samples. This application demonstrates its potential in environmental monitoring and analysis S. Fathi and M. Yaftian, 2009.
  • Catalytic and Reaction Studies :

    • The hydrolysis reaction of 3-Bromo-2-hydroxybenzaldehyde in an ionic liquid has been investigated, showing its potential in various chemical processes and reactions Liu Chang-chun, 2009.
    • A study on the synthesis and crystal structure of a tetra-nuclear macrocyclic Zn(II) complex using 3-Bromo-2-hydroxybenzaldehyde demonstrated its application in catalysis, particularly for the oxidation of benzyl alcohol L. Wang et al., 2021.
  • Antioxidant Activity :

    • The antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde, a derivative of 3-Bromo-2-hydroxybenzaldehyde, was found to be significant, suggesting its potential use in medical or food applications Wang Zonghua, 2012.
  • Solubility Studies :

    • Research on the solubility of 3-Bromo-2-hydroxybenzaldehyde in various solvents has been conducted, which is crucial for its application in pharmaceutical and chemical industries Zhehua Jia et al., 2020.

Safety And Hazards

3-Bromo-2-hydroxybenzaldehyde is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Future Directions

While specific future directions for 3-Bromo-2-hydroxybenzaldehyde were not found in the search results, it is used in the preparation of a class of benzoxaboroles antimalarial agents , indicating potential applications in medicinal chemistry.

properties

IUPAC Name

3-bromo-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBGLXMINLWCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448045
Record name 3-Bromo-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxybenzaldehyde

CAS RN

1829-34-1
Record name 3-Bromo-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A mixture of 11 (3.7 g, 8.94 mmol, 1.0 equiv), 2-bromopyridine (1.6 g, 0.95 mL, 10 mmol, 1.12 equiv), K2CO3 (3.7 g, 26.8 mmol, 3.0 equiv), dioxane (60 mL) and H2O (10 mL) was degassed with N2 for 5 min. Pd(Ph3P)4 (0.5 g, 0.43 mmol, 4.8 mole %) was added and the mixture refluxed for 8 hr, cooled to room temperature and stirred for 48 hr. The reaction suspension was diluted with EtOAc (100 mL) and the mixture filtered through Celite, washing the Celite pad with EtOAc (100 mL). The filtrate was concentrated under reduced pressure giving a yellow oil. The oil was partitioned between 1:1 EtOAc/heptanes (100 mL) and H2O (50 mL). The organic phase was washed with H2O (3×50 mL), brine (50 mL), dried over Na2SO4, filtered and the solution concentrated under reduced pressure to give a colorless oil. The crude product was absorbed onto silica gel using DCM and dry-loaded on a column of silica gel (50 g) packed in hexanes. The column was eluted with hexanes (800 mL), 3% EtOAc/hexanes (500 mL), 6% EtOAc/hexanes (500 mL), 10% EtOAc/hexanes (500 mL), and 15% EtOAc/hexanes (500 mL). Product fractions (eluted with 15% EtOAc/hexanes) were concentrated under reduced pressure yielding an oil that crystallized on pumping under high vacuum to give 1.46 g (42%) of 7 as a white solid.
Name
11
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Name
Yield
42%

Synthesis routes and methods II

Procedure details

20.0 g (115.6 mmol) of 2-bromophenol are introduced into 500 ml of dry acetonitrile. 16.84 g (176.87 mmol) of dry magnesium chloride, 23.4 g of paraformaldehyde granules and 41.9 ml (300.6 mmol) of triethylamine are added. The reaction mixture is heated under reflux for 4 h and, after cooling to 0° C., 300 ml of 2N hydrochloric acid are added. The aqueous phase is extracted three times with 200 ml of diethyl ether each time. The organic phase is dried over magnesium sulphate, and the solvent is removed in vacuo. 24 g (64% of theory, 62% pure according to HPLC) of the title compound are isolated and reacted further without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.84 g
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
41.9 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Bromophenol (2 g, 11.5 mmol) was dissolved in anhydrous acetonitrile (25 mL) and the solution was charged with anhydrous (<1.5% water) magnesium chloride (4.4 g, 46 mmol) and dry triethylamine (12.5 mL, 86.3 mmol). The mixture was stirred for 5 minutes and paraformaldehyde (2.8 g, 92 mmol) was added. The mixture was heated to a gentle reflux for 1 to 3 hours and then cooled. The mixture was poured onto an ether/5% citric acid mixture and the ether layer separated. The ether layer was washed with water, brine, dried over anhydrous sodium sulfate and concentrated by evaporation. Product purified from the residue by chromatography on silica gel employing 30% ethyl acetate/hexanes to give 3-bromo-2-hydroxybenzaldehyde (1.6 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Triethylamine (72 ml, 520 mmol) was added over 10 minutes to a suspension of paraformaldehyde (23.4 g, 780 mmol) and dry magnesium dichloride (49.5 g, 520 mmol, Aldrich; CAS 7786-30-3) in THF (1 liter) under nitrogen at room temperature. The resulting mixture was stirred for 20 min, then 2-bromophenol (45 g, 260 mmol) was added over 5 minutes via syringe. The resulting mixture was stirred under gentle reflux for 6 h then cooled to room temperature. The solution was left over the weekend and then diluted with diethylether (500 ml). The organic phase was washed with a 2N hydrochloric acid (500 ml) and the two phases were separated. The insoluble material was filtered off and the organic phase was washed twice with 2N hydrochloric acid (500 ml) then five times with water (100 ml), dried over magnesium sulphate and concentrated in vacuo to give the title compound as a colourless solid (46.5 g). MS (ES) C7H579BrO2 requires 200 found 199 [M−H]+.
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
49.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Over 0.25 hours 2-bromophenol (22.38 g, 129 mmol) was added to a solution of Mg(OMe)2 in methanol (111.9 ml, 8% w/w) and toluene (35 ml). The reaction was heated to reflux and maintained at reflux for 1 hour, then toluene (118 ml) was added. The solvent was distilled off until the temperature reached 92-94° C. A solution of paraformaldehyde in toluene was added portionwise over 1 hour at 80-90° C. and the reaction mixture heated to reflux and maintained at reflux for 3 hours. The reaction mixture was then allowed to cool to ambient temperature and left to stand overnight. Toluene (140 ml) was added to the reaction mixture, which was then washed with 2M H2SO4 (140 ml). The organic phase was dried and evaporated and the crude material used in the next step without further purification.
Quantity
22.38 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg(OMe)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
111.9 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
118 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-hydroxybenzaldehyde
Reactant of Route 5
3-Bromo-2-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-hydroxybenzaldehyde

Citations

For This Compound
91
Citations
JB Metlay, JM Tanski - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The molecule of the title compound, C7H5BrO2, is almost planar (rms deviation from the plane of all the non-H atoms = 0.0271 Å) and displays intramolecular O—H⋯O hydrogen …
Number of citations: 10 scripts.iucr.org
M Zhao - IOP Conference Series: Earth and Environmental …, 2021 - iopscience.iop.org
… and synthesis of 2-pyridinecarboxylic acid hydrazone, in this paper, we report a new 2-pyridinecarboxylic acid hydrazone derivative by the reaction of 3-bromo-2-hydroxybenzaldehyde …
Number of citations: 2 iopscience.iop.org
LH Wang, FY Kong, XS Tai - Bulletin of Chemical Reaction …, 2021 - journal.bcrec.id
… ) was synthesized by 3-bromo-2-hydroxybenzaldehyde, … 3-bromo-2-hydroxybenzaldehyde ligands (O1 and O4), two formyl group O atoms from two 3-bromo-2-hydroxybenzaldehyde …
Number of citations: 4 journal.bcrec.id
YL Dong, C Li, XF Meng, X Zhou, JJ Ma - Journal of Structural Chemistry, 2015 - Springer
… The compounds were readily prepared by the reaction of equimolar quantities of 2-bromo4-hydroxy-5-methoxybenzaldehyde with p-tolylamine and 3-bromo-2-hydroxybenzaldehyde …
Number of citations: 2 link.springer.com
HH Hodgson, TA Jenkinson - Journal of the Chemical Society …, 1928 - pubs.rsc.org
THE mononitration of the 4-halogenosalicylaldehydes, hitherto not studied, produces only one series of nitro-derivatives, although dinitration is readily accomplished. The first nitro-…
Number of citations: 3 pubs.rsc.org
HH Hodgson, J Nixon - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… and of 4-fluoro-3-bromo-2-hydroxybenzaldehyde … since nitration of 4-fluoro-3-bromo-2-hydroxybenzaldehyde … cess was carried out as for 4-fluoro-3-bromo-2-hydroxybenzaldehyde, …
Number of citations: 7 pubs.rsc.org
SR Dickinson, P Müller, JM Tanski - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
… It has also recently been synthesized by the one-pot conversion of the salicylaldoxime, (E)-3-bromo-2-hydroxybenzaldehyde oxime, directly to 3-bromo-2-hydroxybenzonitrile (Whiting …
Number of citations: 2 scripts.iucr.org
S Kumari, AK Mahato, A Maurya, VK Singh… - New Journal of …, 2017 - pubs.rsc.org
… Three major oxidative bromination products, ie 5-bromo-2-hydroxybenzaldehyde, 3-bromo-2-hydroxybenzaldehyde and 3,5-dibromo-2-hydroxybenzaldehyde were identified during the …
Number of citations: 26 pubs.rsc.org
LH Wang, ZJ Wang, ML Zhao, XS Tai… - Bulletin of Chemical …, 2021 - journal.bcrec.id
… The ligand of 3-bromo-2hydroxybenzaldehyde-pyridine-2carbohydrazone was synthesized by our research group itself and confirmed by element analysis and infrared spectroscopy. …
Number of citations: 7 journal.bcrec.id
D Qu, F Niu, X Zhao, KX Yan, YT Ye, J Wang… - Bioorganic & medicinal …, 2015 - Elsevier
… H 2 L was synthesized by reaction of equimolar quantities of 3-bromo-2-hydroxybenzaldehyde with 4-methoxybenzohydrazide in methanol. The complex was synthesized by reaction of …
Number of citations: 59 www.sciencedirect.com

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